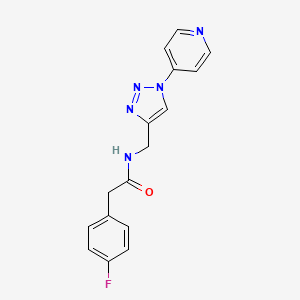

2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c17-13-3-1-12(2-4-13)9-16(23)19-10-14-11-22(21-20-14)15-5-7-18-8-6-15/h1-8,11H,9-10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRPJVNMRMPDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of the compound involves a multi-step process that typically includes the formation of the triazole ring through the click chemistry method, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The starting materials include 4-fluorobenzylamine and pyridin-4-carboxylic acid derivatives. The final product is purified using recrystallization techniques to achieve high purity levels.

Anticancer Properties

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. In vitro assays have shown that This compound has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different cancer cell lines:

These results indicate a promising potential for the compound as a therapeutic agent in cancer treatment.

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, characterized by mitochondrial dysfunction and caspase activation. Studies have shown that treatment with the compound leads to a significant loss of mitochondrial membrane potential () in HCT116 cells .

- Inhibition of Kinases : The presence of the triazole ring allows for interactions with key kinases such as CSNK2A2, enhancing its inhibitory activity . This inhibition is critical for disrupting cancer cell proliferation.

Case Studies

A notable case study involved evaluating the compound's efficacy against non-small cell lung cancer (NSCLC). In this study, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth, with significant reductions observed at concentrations above 10 µM. The study concluded that the compound could serve as a lead candidate for further development in NSCLC therapies .

Another investigation focused on its antiviral properties against β-coronaviruses, revealing that modifications to the triazole group could enhance binding affinity to viral proteins, thereby inhibiting viral replication .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among analogs include:

Table 1: Comparative Physicochemical Properties

Key Observations :

Table 2: Reported Bioactivities of Analogous Compounds

Inferences for the Target Compound :

- The pyridine ring may enhance CNS penetration, making it suitable for neurological applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of triazole-acetamide derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For the target compound, a stepwise approach is advised:

- Step 1: Condensation of 4-fluoroaniline with pyridinyl alkyne precursors to generate the triazole intermediate .

- Step 2: Amide coupling between the triazole intermediate and 2-(4-fluorophenyl)acetic acid using carbodiimide reagents (e.g., EDC/HOBt).

Optimization can employ Design of Experiments (DoE) principles, such as factorial designs, to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, Response Surface Methodology (RSM) can model interactions between parameters like reaction time and yield .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR): Use , , and -NMR to confirm regiochemistry of the triazole ring and fluorine substitution patterns. - COSY and NOESY can resolve spatial proximity in the acetamide side chain .

- X-ray Crystallography: Essential for unambiguous confirmation of molecular geometry. For example, single-crystal studies (e.g., ) resolve torsional angles between the pyridine and triazole rings, critical for assessing planarity and conjugation .

Advanced: How can computational chemistry predict reactivity and guide synthesis optimization?

Answer:

- Reaction Path Search: Quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates for key steps like CuAAC or amide bond formation .

- Solvent Effects: Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) predict solvation effects on reaction rates.

- Machine Learning (ML): Train models on existing reaction datasets to predict optimal conditions (e.g., catalyst turnover, temperature) for yield improvement .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Purity Variability: Validate compound purity (>95%) via HPLC-MS and exclude solvent residues (e.g., DMSO) that may confound assays .

- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine).

- Structural Analogues: Compare activity with closely related compounds (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify SAR trends .

Advanced: How to design a structure-activity relationship (SAR) study targeting kinase inhibition?

Answer:

- Core Modifications: Synthesize analogues with variations in the triazole substituents (e.g., pyridin-4-yl vs. pyridin-3-yl) and fluorophenyl groups.

- Biochemical Assays: Test inhibition against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization or TR-FRET assays.

- Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) into kinase ATP-binding pockets to rationalize activity differences. For example, the fluorophenyl group may enhance π-π stacking with hydrophobic residues .

Methodological: What strategies ensure compound stability during storage and biological assays?

Answer:

- Degradation Analysis: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the acetamide bond) .

- Storage: Store lyophilized solid under inert gas (argon) at -20°C. For DMSO stock solutions, use aliquots to avoid freeze-thaw cycles.

- Buffer Compatibility: Pre-test solubility and stability in assay buffers (e.g., PBS at pH 7.4 vs. Tris-HCl at pH 8.0) .

Advanced: How to analyze electronic effects of the fluorophenyl group on pharmacological properties?

Answer:

- Computational Modeling: Calculate electrostatic potential maps (ESP) and Fukui indices to assess electron-withdrawing effects of the fluorine atom.

- Comparative Studies: Synthesize non-fluorinated analogues and measure logP (octanol-water partition) to quantify lipophilicity changes.

- Metabolic Stability: Use liver microsome assays to compare oxidative metabolism rates, as fluorination often reduces CYP450-mediated degradation .

Methodological: What experimental controls are essential in cytotoxicity studies?

Answer:

- Vehicle Controls: Include DMSO at the same concentration as test compounds to exclude solvent toxicity.

- Positive Controls: Use cisplatin or doxorubicin to validate assay sensitivity.

- Cell Line Authentication: Confirm cell lines via STR profiling to avoid misidentification (e.g., HeLa vs. HEK293).

- Replicate Design: Perform triplicate runs with independent compound batches to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.